molecular formula C11H9NO3 B3340242 N,1-dihydroxynaphthalene-2-carboxamide CAS No. 32863-40-4

N,1-dihydroxynaphthalene-2-carboxamide

Cat. No. B3340242
CAS RN: 32863-40-4
M. Wt: 203.19 g/mol
InChI Key: IVIFHBRWCULHPZ-UHFFFAOYSA-N
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Description

“N,1-dihydroxynaphthalene-2-carboxamide” is a chemical compound with the CAS Number: 32863-40-4 . It has a molecular weight of 203.2 and is typically found in a powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C11H9NO3/c13-10-8-4-2-1-3-7 (8)5-6-9 (10)11 (14)12-15/h1-6,13,15H, (H,12,14) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Mechanism of Action

The mechanism of action of N,1-dihydroxynaphthalene-2-carboxamide is not yet fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. This compound has also been shown to modulate the activity of certain enzymes involved in the regulation of cellular pathways, suggesting that it may have additional effects beyond its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, it has been shown to have anti-inflammatory effects, and may also have neuroprotective properties. This compound has also been shown to modulate the activity of certain enzymes involved in cellular pathways, suggesting that it may have additional effects beyond its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,1-dihydroxynaphthalene-2-carboxamide in laboratory experiments is its potent antioxidant properties. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues, and for developing new therapies for conditions associated with oxidative damage. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N,1-dihydroxynaphthalene-2-carboxamide. One area of particular interest is its potential use in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, and may be able to prevent or slow the progression of these conditions. Additionally, this compound may have applications in the development of new therapies for cancer, as its antioxidant properties may help to protect healthy cells from the damaging effects of chemotherapy and radiation. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies based on its unique properties.
Conclusion:
In conclusion, this compound is a promising compound with a range of interesting properties that make it a promising candidate for use in scientific research. Its potent antioxidant and anti-inflammatory properties, as well as its potential neuroprotective and anti-cancer effects, make it a valuable tool for studying a variety of conditions and developing new therapies. While there is still much to be learned about this compound and its mechanism of action, the future looks bright for this intriguing compound.

Scientific Research Applications

N,1-dihydroxynaphthalene-2-carboxamide has been studied extensively for its potential applications in scientific research. One area of particular interest is its antioxidant properties. This compound has been shown to be a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This makes it a promising candidate for use in the development of new therapies for a range of conditions, including neurodegenerative diseases and cancer.

properties

IUPAC Name

N,1-dihydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-8-4-2-1-3-7(8)5-6-9(10)11(14)12-15/h1-6,13,15H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIFHBRWCULHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603435
Record name N,1-Dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32863-40-4
Record name N,1-Dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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